molecular formula C12H24ClN B3383988 2-(Cyclohexylmethyl)piperidine hydrochloride CAS No. 51523-48-9

2-(Cyclohexylmethyl)piperidine hydrochloride

Cat. No.: B3383988
CAS No.: 51523-48-9
M. Wt: 217.78 g/mol
InChI Key: DHWBCWFJOXAIKY-UHFFFAOYSA-N
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Description

2-(Cyclohexylmethyl)piperidine hydrochloride is a piperidine derivative featuring a cyclohexylmethyl substituent at the second position of the piperidine ring, with a hydrochloride salt form. Piperidine, a six-membered saturated heterocycle containing one nitrogen atom, is a common scaffold in medicinal chemistry due to its versatility in drug design.

The molecular formula of the base compound (2-(cyclohexylmethyl)piperidine) is C₁₂H₂₁N, with a molecular weight of 179.30 g/mol. The hydrochloride form adds HCl, resulting in a molecular weight of approximately 215.76 g/mol (C₁₂H₂₁N·HCl). This compound is listed in chemical catalogs as a building block for organic synthesis, particularly in drug discovery .

Properties

IUPAC Name

2-(cyclohexylmethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h11-13H,1-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWBCWFJOXAIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40607779
Record name 2-(Cyclohexylmethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51523-48-9
Record name 2-(Cyclohexylmethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40607779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylmethyl)piperidine hydrochloride typically involves the reaction of cyclohexylmethyl chloride with piperidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylmethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Cyclohexylmethyl)piperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclohexylmethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Cyclohexylmethyl C₁₂H₂₁N·HCl ~215.76 N/A* Building block for drug synthesis
4-(Diphenylmethoxy)piperidine hydrochloride Diphenylmethoxy C₁₈H₂₁NO·HCl 303.83 65214-86-0 SDS-documented regulatory compliance
1-(2-(4-(4H-1,2,4-triazol-4-yl)phenoxy)ethyl)piperidine hydrochloride 4-(4H-1,2,4-triazol-4-yl)phenoxyethyl C₁₅H₂₀N₄O·HCl 308.81 N/A m.p. 85–87°C, yield 72%
2-(5-Methyl-2-thienyl)piperidine hydrochloride 5-Methylthienyl C₁₀H₁₆ClNS 217.76 N/A Potential bioactivity due to thiophene
2-(4-Bromo-phenyl)piperidine hydrochloride 4-Bromophenyl C₁₁H₁₅BrClN 276.60 1889137-82-9 Bromine substituent for halogen bonding
(R)-2-(2-(Trifluoromethyl)phenyl)piperidine hydrochloride 2-(Trifluoromethyl)phenyl C₁₂H₁₃F₃N·HCl 265.70 1391417-19-8 Chiral center for enantioselective activity
2-[2-(propan-2-yloxy)ethyl]piperidine hydrochloride Isopropoxyethyl C₁₀H₂₂ClNO 207.74 N/A IRRITANT hazard noted

Structural and Functional Differences

Diphenylmethoxy (): Introduces aromaticity and bulk, likely impacting receptor binding in pharmaceuticals. Halogenated Groups (e.g., 4-Bromo in , trifluoromethyl in ): Increase electronegativity and binding affinity via halogen bonds.

Physicochemical Properties :

  • Melting Points : The triazole-containing derivative () has a documented m.p. of 85–87°C, whereas others lack specific data.
  • Hazard Profiles : Compounds like 2-[2-(propan-2-yloxy)ethyl]piperidine hydrochloride are flagged as irritants , while regulatory data for 4-(diphenylmethoxy)piperidine hydrochloride emphasize compliance with safety standards .

Applications :

  • Pharmaceutical Intermediates : Many derivatives (e.g., ) are used in drug discovery. Donepezil-like compounds () highlight piperidine’s role in acetylcholinesterase inhibitors.
  • Building Blocks : The target compound and analogs () are cataloged as synthetic intermediates.

Research Findings and Regulatory Considerations

  • Synthetic Utility : Piperidine hydrochlorides are frequently employed in multi-step syntheses. For example, the triazole derivative () was synthesized in 72% yield, demonstrating efficient routes for heterocyclic modifications.

Biological Activity

2-(Cyclohexylmethyl)piperidine hydrochloride is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C12_{12}H24_{24}ClN, is primarily studied for its interactions with various biological targets, including receptors and enzymes involved in different physiological processes.

  • Molecular Formula : C12_{12}H24_{24}ClN
  • CAS Number : 51523-48-9
  • Molecular Weight : 219.79 g/mol

The biological activity of this compound is thought to be mediated through its interaction with specific receptors and enzymes. The compound may act as an inhibitor or modulator, affecting pathways involved in neurotransmission and other cellular functions.

Key Mechanisms:

  • Receptor Binding : The compound has shown potential in binding to various neurotransmitter receptors, which may influence mood and cognitive functions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, offering potential therapeutic effects in conditions like metabolic syndrome.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µM
Escherichia coli< 15 µM
Mycobacterium tuberculosis< 5 µM

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.3

Case Studies

  • Study on Antimicrobial Effects : A study conducted by researchers at the University of Antwerp evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing the compound's broad-spectrum activity .
  • Anticancer Activity Evaluation : In a separate study published in the Journal of Medicinal Chemistry, the anticancer properties of this compound were assessed using multiple cancer cell lines. The findings revealed that it effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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